molecular formula C11H14O3 B13297091 3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid

3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13297091
M. Wt: 194.23 g/mol
InChI Key: MMJQTRHATJJEQD-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular structure that includes a phenyl ring substituted with two methyl groups and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where 2,6-dimethylphenyl magnesium bromide reacts with ethyl oxalate, followed by hydrolysis to yield the desired product . Another method includes the Friedel-Crafts acylation of 2,6-dimethylphenyl with chloroacetic acid, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid.

    Reduction: 3-(2,6-Dimethylphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other signaling pathways and receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dimethylphenyl)-2-oxopropanoic acid: An oxidized derivative with similar structural features.

    3-(2,6-Dimethylphenyl)-2-hydroxypropanol: A reduced form with an alcohol group instead of a carboxylic acid.

Uniqueness

3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)

InChI Key

MMJQTRHATJJEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)O)O

Origin of Product

United States

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